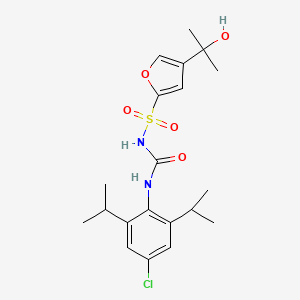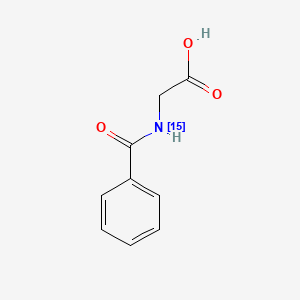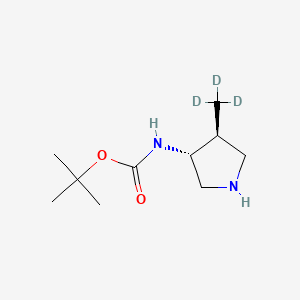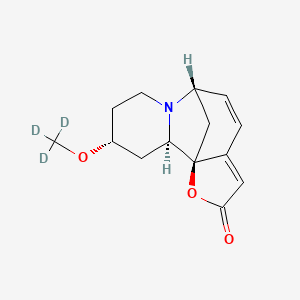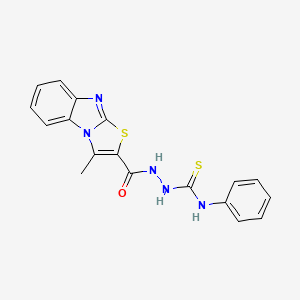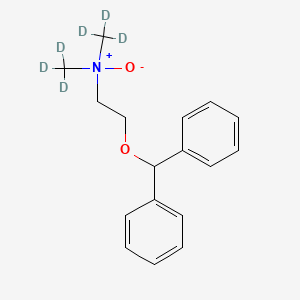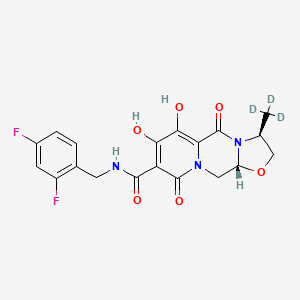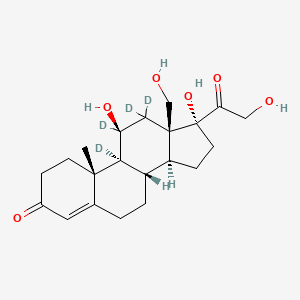
Dopastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Onzigolide is a chimeric compound that exhibits properties of both dopamine and somatostatin. It has potential antineoplastic activity, meaning it can inhibit the growth of tumors. Upon administration, Onzigolide binds with high affinity to dopamine D2 receptors and somatostatin receptor subtype 2, and to a lesser extent to somatostatin receptor subtype 5 . This compound is primarily investigated for its effects on non-functioning pituitary adenomas and neuroendocrine tumors .
化学反应分析
Onzigolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Onzigolide has several scientific research applications:
Chemistry: It is used to study the interactions between dopamine and somatostatin receptors.
Biology: It helps in understanding the signaling pathways involved in tumor growth and inhibition.
Medicine: Onzigolide is investigated for its potential to treat non-functioning pituitary adenomas and neuroendocrine tumors.
作用机制
Onzigolide exerts its effects by binding to dopamine D2 receptors and somatostatin receptor subtype 2. This binding activates the ERK1/2 and p38 MAPK pathways, leading to apoptosis (programmed cell death) and inhibition of cellular proliferation. By binding to somatostatin receptor subtype 2, Onzigolide also inhibits the secretion of growth hormone by the pituitary gland .
相似化合物的比较
Onzigolide is unique due to its chimeric structure, combining properties of both dopamine and somatostatin. Similar compounds include:
BIM-23A760: Another chimeric compound with similar properties.
Dopastatin: A compound that also targets dopamine and somatostatin receptors.
TBR-760: Another name for Onzigolide, highlighting its chimeric nature.
Onzigolide stands out due to its high affinity for dopamine D2 receptors and somatostatin receptor subtype 2, making it a promising candidate for targeted cancer therapies .
属性
CAS 编号 |
868562-36-1 |
|---|---|
分子式 |
C86H116N16O12S4 |
分子量 |
1694.2 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2,6-bis[[2-[[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetyl]amino]hexanoyl]amino]-7-ethyl-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1 |
InChI 键 |
WLBJBODHTIKYSL-JFPOTJHNSA-N |
手性 SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCC[C@H](C(=O)N[C@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)CSC[C@@H]9C[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N(C9)CCC |
规范 SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCCC(C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)NC(C(C)O)C(=O)N)NC(=O)CSCC9CC1C(CC2=CNC3=CC=CC1=C23)N(C9)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


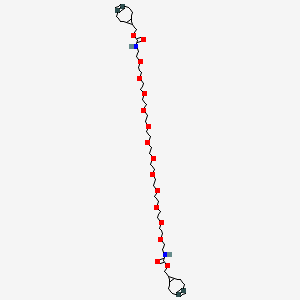
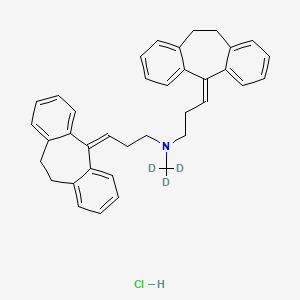
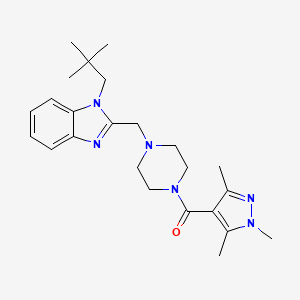
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
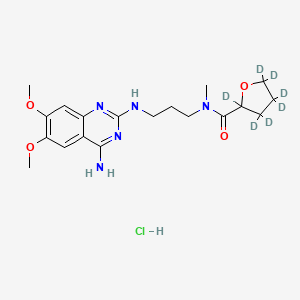
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
